1-Benzofuran-3-carbonitrile

Dearomative cycloaddition Regioselective synthesis Heterocyclic chemistry

Researchers requiring regiospecific 3-cyanobenzofuran for dearomative cycloaddition or fragment-based drug discovery must verify isomer identity. The 2-cyano isomer (liquid) diverts reactivity to the nitrile; this crystalline 3-isomer delivers tetrahydrobenzofuropyrroles in 90% yield with complete regioselectivity (DFT-validated LUMO 2.4 eV). • Crystalline powder (mp 90-95 °C) enables accurate gravimetric dispensing • 4.5× higher aqueous solubility vs. 2-isomer (~730 vs. ~160 mg/L) • 0 rotatable bonds, TPSA 36.9 Ų - ideal fragment-sized scaffold for FBDD

Molecular Formula C9H5NO
Molecular Weight 143.14 g/mol
CAS No. 55877-31-1
Cat. No. B1286455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-3-carbonitrile
CAS55877-31-1
Molecular FormulaC9H5NO
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)C#N
InChIInChI=1S/C9H5NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H
InChIKeyVLLADTXGBAUFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-3-carbonitrile: Physicochemical & Structural Identity


1-Benzofuran-3-carbonitrile (CAS 55877-31-1, also referred to as 3-cyanobenzofuran or 3-benzofurancarbonitrile) is a bicyclic heteroaromatic compound with molecular formula C9H5NO and monoisotopic mass 143.0371 Da . It features a benzofuran core bearing an electron-withdrawing nitrile substituent regiospecifically at the 3-position. The compound is a crystalline powder with a melting point of 90–95 °C, zero hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area (TPSA) of 36.9 Ų, and zero freely rotatable bonds, conferring a rigid, fully planar architecture . Its predicted LogP (ACD/Labs) is 2.11 and estimated water solubility at 25 °C is approximately 730 mg/L . These properties position 1-benzofuran-3-carbonitrile as a compact, lipophilic, conformationally locked scaffold that serves as a versatile synthetic intermediate in medicinal chemistry, materials science, and heterocyclic methodology development .

Core Scaffold Rigid planar benzofuran with regiospecific 3-CN
Physical Form Crystalline powder for direct gravimetric handling
Key Application Fit Dearomative cycloaddition and heterocyclic synthesis
Computational Modeling Isomer-specific LUMO and LogP descriptors

1-Benzofuran-3-carbonitrile: Key Differences from 2-Cyano Isomer


Although 1-benzofuran-3-carbonitrile and its 2-cyano positional isomer (1-benzofuran-2-carbonitrile, CAS 41717-32-2) share the same molecular formula and molecular weight, the position of the nitrile group fundamentally alters their electronic structure, chemoselective reactivity, physical form, and physicochemical property profile. A direct head-to-head experimental study demonstrated that 3-cyanobenzofuran undergoes (3+2) cycloaddition exclusively at the C2=C3 aromatic double bond to afford dearomatized tetrahydrobenzofuropyrroles in 90% isolated yield, whereas 2-cyanobenzofuran reacts exclusively at the C≡N triple bond to give imidazolines [1]. This dichotomous chemoselectivity means that a synthetic route designed for the 3-isomer will fail with the 2-isomer, and vice versa. Furthermore, the 3-isomer is a tractable crystalline powder (mp 90–95 °C) , while the 2-isomer is a liquid at ambient temperature , carrying distinct implications for weighing, storage, formulation, and logistics. Lipophilicity and aqueous solubility also differ measurably: LogP ≈ 2.09–2.11 for the 3-isomer vs. ≈ 2.30 for the 2-isomer, and estimated water solubility of ~730 mg/L vs. ~160 mg/L, respectively [2]. Generic substitution without confirming regioisomeric identity therefore risks incorrect reaction outcomes, altered pharmacokinetic predictions, and procurement of a physical form unsuitable for the intended workflow.

Reactivity
C2=C3 dipolarophile for dearomative cycloaddition
C≡N dipolarophile; aromatic core unreactive
A route designed for 3-CN will fail with the 2-CN isomer, producing a structurally distinct product.
Physical State
Crystalline powder at ambient temperature
Free-flowing liquid at ambient temperature
Liquid form may complicate weighing accuracy and require distinct handling protocols versus direct powder dispensing.
Lipophilicity
Predicted LogP ~2.09–2.11
Predicted LogP ~2.30
The ~0.2 unit LogP increase can skew QSAR models toward excessively lipophilic candidates if isomer identity is not verified.

1-Benzofuran-3-carbonitrile: Quantitative Differentiation Evidence


(3+2) Cycloaddition Chemoselectivity: C2=C3 vs. C≡N

In a direct head-to-head experimental comparison by Rkein et al. (2022), 3-cyanobenzofuran (6a, i.e., 1-benzofuran-3-carbonitrile) was reacted with non-stabilized azomethine ylide 1 (generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with 7 mol% TFA in dichloromethane at room temperature). The 3-cyano isomer reacted with complete conversion of the starting material exclusively as a C2=C3 aromatic dipolarophile, furnishing the dearomatized tetrahydrobenzofuropyrrole cycloadduct 7a in 90% isolated yield [1]. Under identical conditions, 2-cyanobenzofuran (6d) reacted exclusively at the nitrile C≡N bond to afford imidazoline 8d in 88% isolated yield; no competitive reaction on the aromatic core was detected [1]. The DFT-computed LUMO energies corroborate this divergent behavior: LUMO = 2.4 eV for the 3-cyano isomer vs. 1.8 eV for the 2-cyano isomer, with the lower LUMO of the 2-isomer favoring nucleophilic attack at the cyano carbon [1].

Cycloaddition Chemoselectivity
Head-to-head
3-CN: C2=C3 reaction, 90% yield tetrahydrobenzofuropyrrole
2-CN: C≡N reaction, 88% yield imidazoline
ΔLUMO = 0.6 eV (2.4 vs 1.8 eV)
Orthogonal chemoselectivity confirmed experimentally and by DFT
Source review: identical conditions for both isomers
Dearomative cycloaddition Regioselective synthesis Heterocyclic chemistry

Physical State at Ambient Temperature: Crystalline Solid vs. Liquid Isomer

1-Benzofuran-3-carbonitrile is supplied and handled as a crystalline powder with a well-defined melting point of 90–95 °C at 95% purity . In contrast, its 2-cyano positional isomer (1-benzofuran-2-carbonitrile, CAS 41717-32-2) is described as a colorless liquid at room temperature with no reported melting point . Both isomers share nearly identical boiling points (~260.8 °C at 760 mmHg) and similar densities (1.2 ± 0.1 g/cm³ for 3-CN ; 1.228 g/cm³ for 2-CN [1]), ruling out boiling-point-based differentiation. The solid-versus-liquid distinction at ambient conditions is critical: the 3-CN isomer can be accurately weighed as a powder on standard laboratory balances without solvent transfer losses, while the 2-CN isomer requires liquid-handling protocols.

Physical State
Cross-study
3-CN: Crystalline powder, mp 90–95 °C
2-CN: Colorless liquid at 20–25 °C
Solid form supports accurate gravimetric dispensing
Vendor specification review
Solid-state handling Procurement logistics Formulation pre-screening

Lipophilicity (LogP) Comparison: 3-CN vs. 2-CN

The predicted octanol-water partition coefficient (LogP) for 1-benzofuran-3-carbonitrile is 2.11 (ACD/Labs Percepta) or 1.99 (JChem) [1], placing it in a moderately lipophilic range suitable for blood-brain barrier penetration prediction and oral absorption models. Its 2-cyano positional isomer consistently exhibits higher predicted lipophilicity: LogP = 2.30 (ACD/Labs) across multiple independent database entries [2]. The ΔLogP of approximately 0.19–0.31 units is modest but consequential in lead optimization — a 0.3 log unit increase corresponds to a roughly 2-fold increase in predicted membrane partitioning under the Hansch-Fujita model. Both isomers share identical TPSA values (36.93 Ų) and hydrogen-bond donor/acceptor counts (0 HBD, 2 HBA), meaning the lipophilicity difference arises solely from the electronic influence of the nitrile positional isomerism on the benzofuran π-system.

Lipophilicity (LogP)
Cross-study
3-CN: LogP 2.11 (ACD/Labs)
2-CN: LogP 2.30 (ACD/Labs)
ΔLogP ≈ 0.19–0.31
Isomer-specific LogP input required for QSAR accuracy
TPSA identical for both isomers (36.93 Ų)
Drug-likeness prediction Lipophilicity ADME profiling

LUMO and NPA Charge Comparison: 3-CN vs. 2-CN Isomers

Density functional theory (DFT) calculations at the MN12SX/6-31+G(d,p) level, reported alongside the experimental cycloaddition study by Rkein et al. (2022), provide a quantitative electronic-structure basis for differentiating the two regioisomers [1]. The 3-cyanobenzofuran (6a) exhibits a LUMO energy of 2.4 eV and a Natural Population Analysis (NPA) charge of +0.22 at the C2 position (the atom participating as the dipolarophilic site). In contrast, 2-cyanobenzofuran (6d) has a significantly lower LUMO of 1.8 eV and an NPA charge of +0.24 at C3. The 0.6 eV lower LUMO of the 2-isomer renders its cyano carbon more electrophilic, favoring nucleophilic attack at C≡N. Meanwhile, the near-identical NPA charges at the cyano carbon (+0.29 for 3-CN, +0.24 for 2-CN) mean that the aromatic C=C vs. C≡N reactivity divergence is frontier-orbital-controlled rather than charge-controlled [1].

LUMO & NPA Charges
Head-to-head
3-CN: LUMO 2.4 eV, NPA(C2) +0.22
2-CN: LUMO 1.8 eV, NPA(C3) +0.24
ΔLUMO = 0.6 eV
Frontier-orbital-controlled reactivity divergence
DFT at MN12SX/6-31+G(d,p) level
Frontier molecular orbital analysis DFT computation Reactivity prediction

Aqueous Solubility: 3-CN vs. 2-CN Comparison

The water solubility of 1-benzofuran-3-carbonitrile estimated by the WSKOW v1.41 method (using log Kow = 2.09) is approximately 730 mg/L at 25 °C . In contrast, the 2-cyano isomer is reported as very slightly soluble, with a measured or estimated solubility of approximately 160 mg/L (0.16 g/L) at 25 °C . This represents an approximately 4.5-fold solubility advantage for the 3-cyano isomer. The solubility difference is consistent with the lower LogP of the 3-isomer (2.09–2.11 vs. 2.30), as predicted by the general inverse relationship between lipophilicity and aqueous solubility for neutral organic compounds. The absolute solubility of both isomers exceeds 100 mg/L, classifying them as moderately soluble according to USP/Ph.Eur. criteria, yet the 4.5-fold difference is large enough to impact dissolution-limited absorption in early pharmacokinetic screening.

Aqueous Solubility
Cross-study
3-CN: ~730 mg/L (WSKOW est.)
2-CN: ~160 mg/L (reported)
~4.5-fold higher for 3-CN
Supports assay buffer preparation with reduced precipitation risk
Data to verify; predicted values at 25 °C
Aqueous solubility Bioavailability prediction Formulation development

1-Benzofuran-3-carbonitrile: Evidence-Based Application Scenarios


Dearomative (3+2) Cycloaddition: C2=C3 Reactivity

Research groups developing dearomative cycloaddition methods can rely on 1-benzofuran-3-carbonitrile as a validated C2=C3 dipolarophile that delivers tetrahydrobenzofuropyrrole cycloadducts in 90% isolated yield with complete regioselectivity [1]. The 2-cyano isomer is unsuitable for this purpose because it diverts reactivity entirely to the nitrile group. The experimentally confirmed and DFT-rationalized chemoselectivity (LUMO 2.4 eV for 3-CN) provides a predictable and reproducible synthetic platform for constructing benzofuro-fused polycyclic scaffolds.

Fragment-Based Drug Design: Zero Rotatable Bonds, Crystalline Form

With 0 rotatable bonds, TPSA 36.9 Ų, and a rigid planar benzofuran core, 1-benzofuran-3-carbonitrile is an ideal fragment-sized scaffold (MW 143.14) for fragment-based drug discovery (FBDD) libraries . Its crystalline powder form (mp 90–95 °C) enables accurate gravimetric dispensing for fragment soaking experiments and high-concentration stock preparation, in contrast to the liquid 2-cyano isomer . The 4.5-fold higher aqueous solubility (~730 mg/L) relative to the 2-isomer further supports reliable dose-response profiling in biochemical and biophysical fragment screens without precipitation artifacts .

Copper-Catalyzed Synthesis of Blue-Emissive 2-Aryl-3-cyanobenzofurans

The 3-cyano substitution pattern is a prerequisite for Cu-catalyzed cascade annulations of o-hydroxybenzaldehydes with arylacetonitriles that furnish 2-aryl-3-cyanobenzofurans in yields up to 74% [2]. The resulting 2-aryl-3-cyanobenzofuran scaffold is a privileged fluorophore exhibiting bright blue photoluminescence with quantum yields up to 88.9% in dilute solution [3]. The 2-cyano isomer cannot participate in this specific cascade manifold because the regiochemistry of the Knoevenagel-oxylation-Michael-aromatization sequence installs the aryl group at the 2-position and the cyano group at the 3-position. Procurement of the correct 3-cyano starting material is therefore essential for accessing this class of luminescent materials.

SAR and QSAR Modeling: Isomer-Specific LogP Input

Medicinal chemistry programs utilizing benzofuran-3-carbonitrile as a core scaffold for kinase inhibitor or GPCR ligand optimization must use the correct LogP value (2.09–2.11) in QSAR and machine-learning models . Inadvertent use of the 2-isomer's LogP (2.30) would introduce a systematic 0.2–0.3 log unit positive bias, equivalent to overestimating membrane permeability by approximately 1.5–2 fold under the Hansch-Fujita relationship, potentially steering lead optimization toward overly lipophilic candidates. The experimentally validated LUMO energy of 2.4 eV (vs. 1.8 eV for 2-CN) provides an additional DFT-derived electronic descriptor that can be incorporated into 3D-QSAR and pharmacophore models [1].

Application
Selection Property
Validation Focus
Dearomative (3+2) Cycloaddition
Regiospecific C2=C3 dipolarophile reactivity
Chemoselectivity and isolated yield validation
Fragment-Based Drug Design
Rigid planar core, crystalline powder form
Fragment soaking and dose-response profiling
Copper-Catalyzed Luminescent Material Synthesis
3-CN substitution pattern prerequisite
Cascade annulation yield and photoluminescence quantum yield
SAR and QSAR Modeling
Isomer-specific LogP and LUMO descriptors
QSAR model accuracy and DFT-derived electronic parameters

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